3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid
Description
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid (CAS: 1360547-46-1) is a modified pyrrolidine derivative with a molecular weight of 244.25 g/mol and a purity of 98% . It features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a ketone group at the 2-position, and a carboxylic acid substituent at the 3-position of the pyrrolidine ring. This compound is primarily utilized in pharmaceutical and biochemical research as a building block for synthesizing peptidomimetics and chiral intermediates. The Boc group enhances stability during synthetic processes, making it valuable in multi-step organic reactions .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-9(2,3)17-8(16)12-10(7(14)15)4-5-11-6(10)13/h4-5H2,1-3H3,(H,11,13)(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZKJGNWYVGPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
- Starting from substituted propargylic esters (e.g., (3,4-dichloro-phenyl)-propynoic acid ethyl ester), halogenation is performed using chlorine gas in the presence of trifluoroacetic acid and dichloromethane at room temperature.
- The reaction mixture is then subjected to basic hydrolysis using aqueous sodium hydroxide in dioxane to convert esters to carboxylic acids.
- Acidification with hydrochloric acid precipitates the desired pyrrolidine carboxylic acid derivative.
- Boc protection is introduced by reacting the free amine with Boc anhydride or equivalent reagents under controlled conditions.
Key Features
- The process achieves high yields (up to 83%) and high enantiomeric purity .
- Moderate temperature (around 25°C) and atmospheric pressure conditions make it scalable.
- Purification involves filtration and washing with water and ethanol, followed by drying under high vacuum.
Representative Data from Patent
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation | Cl2, TFA, CH2Cl2, 25°C, 2 h | 83 | Formation of halogenated intermediate |
| Hydrolysis | NaOH (aq), dioxane, r.t., 20 h | - | Conversion to acid |
| Acidification & Precipitation | 25% HCl, r.t., overnight | - | Isolation of solid product |
| Boc Protection | Boc anhydride, THF, r.t., 1 h | 58 | Protection of amino group |
This multi-step process is efficient for producing Boc-protected pyrrolidine carboxylic acids with controlled stereochemistry.
C(sp3)-H Activation Strategy for Stereoselective Synthesis
A more recent and innovative approach involves direct C(sp3)-H activation to construct the pyrrolidine core with high stereoselectivity.
Methodology
- Utilizes transition metal catalysis (e.g., palladium complexes) to activate a C(sp3)-H bond adjacent to the nitrogen atom.
- The activated site undergoes arylation or other functionalization to build the 3-carboxy substituent.
- The Boc protecting group is introduced either before or after the C-H activation step depending on substrate stability.
Advantages
- High enantioselectivity and regioselectivity.
- Reduces the number of synthetic steps by avoiding pre-functionalization.
- Allows for the synthesis of diverse analogs by varying aryl groups or substituents.
Application Example
- The synthesis of 2,3-trans-3-carboxy-3-phenylproline analogs, structurally related to 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid, demonstrated the utility of this method.
- This approach yielded compounds with high potency as NMDA receptor antagonists, highlighting the biological relevance of the synthetic route.
Comparative Summary of Preparation Methods
| Feature | Enantioselective Hydrogenation & Hydrolysis | C(sp3)-H Activation Strategy |
|---|---|---|
| Starting Material | Propargylic esters with halogen substituents | Amino acid derivatives or protected amines |
| Key Reaction | Halogenation, hydrolysis, Boc protection | Transition metal-catalyzed C-H activation and arylation |
| Conditions | Mild temperature, aqueous base, acid workup | Catalytic, requires metal complexes, inert atmosphere |
| Yield | Up to 83% for intermediate, 58% after Boc protection | High enantioselectivity, variable yields depending on substrate |
| Scalability | Proven in patent literature for industrial scale | More suited for research and medicinal chemistry |
| Stereocontrol | High enantiomeric purity | Fully enantioselective |
| Purification | Filtration, washing, vacuum drying | Chromatographic purification often required |
Research Findings and Notes
- The enantioselective hydrogenation-based method is well-established and economically favorable for large-scale synthesis.
- The C(sp3)-H activation strategy offers a modern, versatile platform for analog synthesis with potential for rapid SAR (structure-activity relationship) exploration.
- Both methods emphasize the importance of Boc protection to stabilize the amino group and facilitate downstream reactions.
- The choice of method depends on the desired scale, stereochemical requirements, and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The pyrrolidine ring provides structural rigidity and can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid with four related compounds, highlighting key structural and functional differences:
Key Comparative Findings
Protective Groups and Stability: The Boc group in this compound distinguishes it from simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid. This group prevents unwanted side reactions during peptide coupling, enhancing synthetic efficiency . In contrast, 5-amino-3-methyl-pyrrolidine-2-carboxylic acid lacks a protective group, making it more reactive but less stable in acidic conditions .
Ring Structure and Reactivity: The pyrrolizine ring in 3-oxo-3H-pyrrolizine-2-carboxylic acid introduces aromaticity and planar geometry, altering reactivity compared to the non-aromatic pyrrolidine derivatives. This structural feature facilitates decarboxylation and derivatization into esters or amides .
Chirality and Stereochemical Complexity: Both this compound and 5-amino-3-methyl-pyrrolidine-2-carboxylic acid possess multiple chiral centers, making them valuable for asymmetric synthesis. However, the Boc-protected compound offers greater control over stereochemical outcomes due to its steric bulk .
Biological Activity
Overview
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is a synthetic compound notable for its unique structural features, including a pyrrolidine ring, a carboxylic acid group, and a Boc-protected amino group. This compound has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. Its biological activity is linked to its interaction with specific enzymes and receptors, making it a valuable candidate in drug discovery and development.
The biological activity of this compound primarily involves its ability to interact with various molecular targets. The mechanism includes:
- Enzyme Interaction : The compound can influence the activity of enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are crucial for proline metabolism. It can modulate metabolic pathways by affecting these enzymes' activities, thereby impacting cellular metabolism and function.
- Transport and Localization : The compound utilizes specific transporters for cellular uptake and can bind to proteins that regulate its localization within cells. This localization is essential for its biological effects, particularly in mitochondria where it may influence energy metabolism.
Dosage Effects
Research indicates that the effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, the compound has been shown to enhance cellular function and metabolic processes.
- High Doses : Conversely, at elevated concentrations, it can induce toxicity, leading to cellular damage and apoptosis. This highlights the importance of identifying an optimal dosage range for therapeutic applications.
Anticancer Activity
In studies involving various cancer cell lines, compounds related to this compound have demonstrated potential anticancer properties:
- Cell Viability Assays : In vitro assays using A549 human lung adenocarcinoma cells indicated that derivatives of this compound can significantly reduce cell viability compared to standard treatments like cisplatin. For instance, certain derivatives exhibited over 66% reduction in viability at specific concentrations .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties against multi-drug resistant pathogens:
- Pathogen Testing : Studies have shown that these derivatives exhibit activity against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .
Case Studies and Experimental Data
Several studies have investigated the biological activities associated with this compound:
Q & A
Q. What are the optimal synthetic routes for introducing the Boc-protecting group to the pyrrolidine scaffold in 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid?
The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For pyrrolidine derivatives, anhydrous dichloromethane or tetrahydrofuran with catalytic 4-dimethylaminopyridine (DMAP) is commonly used to activate the amine. Reaction progress can be monitored via TLC or HPLC, with purification by flash chromatography using ethyl acetate/hexane gradients. Storage at 0–6°C post-synthesis is recommended to prevent Boc-group cleavage .
Q. How can researchers confirm the stereochemical integrity of the pyrrolidine ring during synthesis?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or nuclear Overhauser effect (NOE) NMR experiments are standard. For example, (2S,3R)-configured pyrrolidine derivatives require baseline separation of enantiomers using hexane/isopropanol mobile phases. Absolute configuration can be confirmed via X-ray crystallography, as demonstrated for structurally related compounds like (2S,3R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride .
Q. What purification strategies are effective for removing byproducts like de-Boc derivatives or ring-opening impurities?
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile) effectively separates Boc-protected compounds from hydrolyzed byproducts. For larger-scale purification, recrystallization from ethanol/water mixtures at controlled pH (4–5) minimizes solubility of polar impurities .
Advanced Research Questions
Q. How does the electronic environment of the pyrrolidine ring influence the stability of the Boc group under varying pH and temperature conditions?
The electron-withdrawing effect of the 2-oxo group increases susceptibility to Boc cleavage under acidic conditions. Stability studies using HCl/dioxane (4 M, 25°C) show a half-life of ~2 hours, compared to >24 hours for non-oxo pyrrolidine analogs. Kinetic analysis via UV-Vis spectroscopy (monitoring at 245 nm for tert-butyl cation release) is recommended for precise degradation profiling .
Q. What mechanistic insights explain contradictions in reactivity between this compound and its non-oxo analogs in nucleophilic substitution reactions?
The 2-oxo group reduces the nucleophilicity of the pyrrolidine nitrogen via conjugation, as shown by DFT calculations (B3LYP/6-31G* level). For example, in Mitsunobu reactions, the oxo derivative exhibits 10-fold lower reactivity compared to non-oxo analogs. Reactivity can be partially restored using Lewis acids like ZnCl₂ to polarize the carbonyl group .
Q. How can researchers resolve discrepancies in reported crystallographic data for similar pyrrolidine-carboxylic acid derivatives?
Discrepancies often arise from differences in crystallization solvents or protonation states. Systematic re-crystallization from aprotic solvents (e.g., acetonitrile) and comparison with Cambridge Structural Database entries (e.g., CSD refcode: VEBJUG) are advised. Synchrotron X-ray diffraction improves resolution for low-symmetry crystals .
Q. What advanced spectroscopic techniques are critical for characterizing aggregation states in solid-phase or solution-phase studies?
Dynamic nuclear polarization (DNP) NMR enhances sensitivity for detecting minor polymorphs, while Raman microscopy with multivariate analysis discriminates between crystalline and amorphous phases. For solution studies, diffusion-ordered spectroscopy (DOSY) NMR quantifies self-association tendencies in DMSO-d₆ .
Methodological Notes
- Stereochemical Analysis : Use Mosher’s acid derivatization for secondary alcohols, followed by ¹H-NMR to assign configurations .
- Stability Testing : Accelerated degradation studies at 40°C/75% RH over 4 weeks predict shelf-life under standard lab conditions .
- Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to confirm functional group assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
